N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
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Description
N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H28F2N4O2 and its molecular weight is 442.511. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
Research into molecular interactions of related compounds, such as cannabinoid receptor antagonists, has been conducted to understand their binding dynamics and pharmacophore models. These studies can provide a foundation for the exploration of N1-(2,5-difluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide's potential interactions with biological targets and its utility in drug design and development (Shim et al., 2002).
Photophysical Property Analysis
The role of excited state intramolecular charge transfer in determining the photophysical properties of certain derivatives has been investigated. This research is crucial for understanding how modifications to the chemical structure can impact the fluorescence and absorption properties of compounds, which could be relevant for designing fluorescent probes or materials based on this compound (Cuquerella et al., 2006).
Antimicrobial Activity Exploration
The synthesis and evaluation of compounds for antimicrobial activity, including studies on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, highlight the potential for this compound to serve as a lead compound in the development of new antimicrobial agents (Mallesha & Mohana, 2014).
Corrosion Inhibition on Mild Steel
The targeted synthesis of cadmium(II) Schiff base complexes towards corrosion inhibition on mild steel presents an application area in materials science. Similar chemical compounds could be explored for their potential as corrosion inhibitors, suggesting a possible research direction for this compound in protecting metals from corrosion (Das et al., 2017).
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F2N4O2/c1-29-12-9-17-13-16(5-8-21(17)29)22(30-10-3-2-4-11-30)15-27-23(31)24(32)28-20-14-18(25)6-7-19(20)26/h5-8,13-14,22H,2-4,9-12,15H2,1H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLKPSPTBPHKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.